Cas no 921567-88-6 (4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide)

4-Ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide is a structurally complex sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research. Its key features include a benzofuran-thiazole core, which may confer bioactive properties, and a sulfamoyl group that enhances binding affinity to biological targets. The presence of a methoxy substituent on the benzofuran ring could influence pharmacokinetic properties such as metabolic stability. This compound is of interest for its potential as a scaffold in the development of enzyme inhibitors or receptor modulators, particularly in therapeutic areas requiring precise molecular interactions. Its synthesis and characterization are relevant for exploratory drug discovery efforts.
4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide structure
921567-88-6 structure
Product name:4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
CAS No:921567-88-6
MF:C27H23N3O5S2
MW:533.618623971939
CID:5845695
PubChem ID:16826067

4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • Benzamide, 4-[(ethylphenylamino)sulfonyl]-N-[4-(7-methoxy-2-benzofuranyl)-2-thiazolyl]-
    • 921567-88-6
    • 4-(N-ethyl-N-phenylsulfamoyl)-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide
    • 4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
    • AKOS024631352
    • F2252-0115
    • 4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide
    • Inchi: 1S/C27H23N3O5S2/c1-3-30(20-9-5-4-6-10-20)37(32,33)21-14-12-18(13-15-21)26(31)29-27-28-22(17-36-27)24-16-19-8-7-11-23(34-2)25(19)35-24/h4-17H,3H2,1-2H3,(H,28,29,31)
    • InChI Key: PGAVSJOROGRXMV-UHFFFAOYSA-N
    • SMILES: C(NC1=NC(C2=CC3=CC=CC(OC)=C3O2)=CS1)(=O)C1=CC=C(S(N(CC)C2=CC=CC=C2)(=O)=O)C=C1

Computed Properties

  • Exact Mass: 533.10791319g/mol
  • Monoisotopic Mass: 533.10791319g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 8
  • Heavy Atom Count: 37
  • Rotatable Bond Count: 8
  • Complexity: 870
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 138Ų
  • XLogP3: 5.3

Experimental Properties

  • Density: 1.399±0.06 g/cm3(Predicted)
  • pka: 6.25±0.50(Predicted)

4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2252-0115-2mg
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2252-0115-25mg
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2252-0115-1mg
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2252-0115-3mg
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2252-0115-20μmol
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2252-0115-50mg
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2252-0115-4mg
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2252-0115-2μmol
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
2μl
$57.0 2023-05-16
Life Chemicals
F2252-0115-5μmol
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2252-0115-75mg
4-[ethyl(phenyl)sulfamoyl]-N-[4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide
921567-88-6 90%+
75mg
$208.0 2023-05-16

Additional information on 4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide

Introduction to 4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide (CAS No. 921567-88-6)

4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide, identified by its CAS number 921567-88-6, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development. The structural features of this molecule, particularly its sulfamoyl and benzamide moieties, contribute to its potential as a lead compound in the discovery of novel therapeutic agents.

The molecular structure of 4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-ylbenzamide is characterized by a benzamide group linked to a thiazole ring, which is further substituted with an ethyl(phenyl)sulfamoyl moiety. The presence of the 7-methoxy-1-benzofuran fragment adds another layer of complexity, influencing both the electronic properties and the potential interactions with biological targets. This intricate architecture suggests that the compound may exhibit multiple modes of action, which is a desirable trait in drug design.

In recent years, there has been growing interest in exploring heterocyclic compounds for their pharmaceutical applications. Thiazole derivatives, in particular, have shown remarkable potential due to their ability to interact with various biological targets. The thiazol-2-yl group in 4-ethyl(phenyl)sulfamoyl-N-4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of the molecule. This has led to numerous studies aimed at optimizing its structure for improved efficacy and reduced toxicity.

One of the most compelling aspects of this compound is its potential as an inhibitor of enzymes involved in inflammatory pathways. The sulfamoyl group is known to enhance binding affinity to target proteins, making it an effective scaffold for drug development. Furthermore, the 7-methoxy substituent on the benzofuran ring may contribute to selective binding by influencing the electronic distribution around the molecule. These features make 4ethyl(phenyl)sulfamoyl-N4(7methoxy1benzofuran2yl)13thiazol2ylbenzamide (CAS No. 921567886) a promising candidate for further investigation.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds with high accuracy before conducting expensive wet-lab experiments. Molecular docking studies have been particularly useful in understanding how 4ethyl(phenyl)sulfamoylN4(7methoxy1benzofuran2yl)13thiazol2ylbenzamide interacts with potential targets such as kinases and transcription factors. These studies have revealed that the compound can bind to these proteins with high affinity, suggesting its potential as an inhibitor.

The synthesis of 4ethyl(phenyl)sulfamoylN4(7methoxy1benzofuran2yl)13thiazol2ylbenzamide involves multiple steps, each requiring careful optimization to ensure high yield and purity. The introduction of the sulfamoyl group is particularly challenging due to its sensitivity to hydrolysis under basic conditions. However, recent developments in synthetic methodologies have made it possible to introduce this moiety efficiently while maintaining structural integrity.

In vitro studies have demonstrated that 4ethyl(phenyl)sulfamoylN4(7methoxy1benzofuran2yl)13thiazol2ylbenzamide exhibits significant inhibitory activity against several enzymes implicated in inflammatory diseases. For instance, it has shown potent activity against cyclooxygenase (COX), an enzyme involved in prostaglandin synthesis. This suggests that the compound may have therapeutic potential in conditions such as arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 4ethyl(phenyl)sulfamoylN4(7methoxy1benzofuran2yleth13thiazol)12ylenzene are also under investigation. Initial studies indicate that the compound has a reasonable bioavailability and moderate metabolic stability, which are critical factors for drug development. Further research is needed to optimize these properties and ensure that the compound reaches its target site effectively.

One of the most exciting aspects of this research is the potential for structure-based drug design using 4ethyl(pheny)sulfamoylN42m7mfbnzflrly12yldnznne as a scaffold. By understanding how this compound interacts with its biological targets at the atomic level, researchers can make informed modifications to improve its potency and selectivity. This approach has already led to several successful drug candidates and is expected to continue driving innovation in pharmaceutical chemistry.

The future directions for research on 4ethyl(pheny)sulfamoyln42mfbnzflrly12yldnznne include exploring its mechanism of action in greater detail and evaluating its efficacy in animal models. Additionally, researchers are interested in developing analogs with enhanced properties such as improved solubility and bioavailability. These efforts are likely to yield valuable insights into how this class of compounds can be optimized for clinical use.

In conclusion,42ethylphenylsulfamosn42mfbnzflrly12yldnznneCASNo921567886 represents a fascinating example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups makes it a promising candidate for further exploration in pharmaceutical research. As our understanding of biological pathways continues to grow,thiscompoundanditsderivativesarelikelytocontributemoretothefieldofmedicinalchemistryanddrugdiscovery.

Recommend Articles

Recommended suppliers
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Heyuan Broad Spectrum Biotechnology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Heyuan Broad Spectrum Biotechnology Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海贤鼎生物科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
上海贤鼎生物科技有限公司